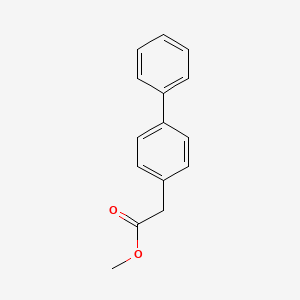

4-Biphenylylacetic acid methyl ester

Description

Historical Context and Evolution of Biphenylacetic Acid Derivatives in Synthetic Chemistry

The biphenyl (B1667301) scaffold is a significant structural motif in organic and medicinal chemistry. Historically, biphenyl derivatives were primarily utilized as intermediates in the synthesis of various organic compounds. However, the trajectory of their application evolved significantly with the discovery of their therapeutic potential.

A key compound in this evolution is 4-biphenylylacetic acid, also known as felbinac. It is recognized as the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen. libretexts.org This connection established biphenylacetic acid and its derivatives as an important class of compounds in the development of anti-inflammatory agents. The research into these derivatives has been driven by the desire to enhance potency, improve safety profiles, and modulate the pharmacokinetic properties of the parent compounds. The synthetic evolution has involved various modifications of the biphenylacetic acid structure, including the esterification of the carboxylic acid group to produce derivatives like the methyl ester. mdpi.com

Significance of Methyl Esters in Organic Synthesis and Chemical Transformations

Methyl esters are a fundamental functional group in organic chemistry, serving a variety of crucial roles in synthesis and chemical transformations. Their significance stems from their relative stability and the ease with which they can be converted into other functional groups.

In the context of medicinal chemistry, the conversion of a carboxylic acid to its methyl ester is a common strategy in drug design, often referred to as a "prodrug" approach. This modification can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid. researchgate.net

Beyond their use as prodrugs, methyl esters are versatile intermediates in a wide array of chemical reactions. They can serve as protecting groups for carboxylic acids, masking their reactivity while other chemical transformations are carried out on the molecule. libretexts.orgneliti.com The methyl ester can be selectively removed under acidic or basic conditions to regenerate the carboxylic acid. libretexts.org Furthermore, methyl esters can act as electrophiles in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org This reactivity allows for the construction of complex molecular architectures from simpler precursors.

Structural Elucidation and Precise Nomenclature of 4-Biphenylylacetic Acid Methyl Ester

The precise identification and characterization of a chemical compound are paramount for scientific research. The structural elucidation of this compound is based on standard analytical techniques, and its nomenclature follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is methyl 2-(4-phenylphenyl)acetate . acs.org It is also known by synonyms such as [1,1'-Biphenyl]-4-acetic acid methyl ester and Felbinac Methyl Ester. researchgate.netacs.org The key structural features include a biphenyl group, where two phenyl rings are connected, an acetic acid moiety, and a methyl ester functional group.

Below is a data table summarizing the key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | methyl 2-(4-phenylphenyl)acetate acs.org |

| CAS Number | 59793-29-2 researchgate.netacs.org |

| Molecular Formula | C15H14O2 acs.org |

| Molecular Weight | 226.27 g/mol acs.org |

| Synonyms | [1,1'-Biphenyl]-4-acetic acid methyl ester, Felbinac Methyl Ester researchgate.netacs.org |

Current Research Landscape and Unexplored Methodological Avenues

The current research landscape for biphenylacetic acid derivatives, including the methyl ester, is primarily focused on their potential therapeutic applications. Building on the anti-inflammatory properties of the parent acid, researchers are exploring new derivatives for various disease targets. The synthesis of novel analogs and their subsequent biological evaluation are active areas of investigation. nih.gov For instance, derivatives of biphenyl compounds are being synthesized and evaluated for their potential as anticancer agents.

While much of the biological research has centered on the parent acid, this compound presents several unexplored methodological avenues:

Novel Synthetic Routes: The development of more efficient and environmentally friendly methods for the synthesis of this compound and its analogs is a continuous pursuit. This could involve the use of novel catalytic systems or flow chemistry approaches.

Polymer Conjugation: The ester functionality provides a handle for conjugation to polymers, which could be explored for applications in drug delivery systems to achieve controlled release or targeted delivery.

Derivatization for New Biological Targets: The methyl ester can serve as a starting point for the synthesis of a library of new biphenylacetic acid derivatives. By reacting the ester with various nucleophiles, a diverse range of amides, hydrazides, and other functional groups can be introduced, potentially leading to compounds with novel biological activities.

Material Science Applications: The rigid biphenyl core of the molecule suggests potential applications in material science. Investigations into its liquid crystalline properties or its use as a building block for functional organic materials are underexplored areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-phenylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBJRZQDFBVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208524 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59793-29-2 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Biphenylylacetic Acid Methyl Ester

Direct Esterification of 4-Biphenylylacetic Acid

Direct esterification involves the reaction of 4-biphenylylacetic acid with methanol (B129727) to form the corresponding methyl ester. This transformation is governed by equilibrium and can be facilitated using various catalytic and procedural approaches. organic-chemistry.orgmasterorganicchemistry.com

The most traditional method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.comlibretexts.org For the synthesis of 4-biphenylylacetic acid methyl ester, this involves heating 4-biphenylylacetic acid with an excess of methanol, catalyzed by acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.orgyoutube.com

The mechanism proceeds via several reversible steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.comlibretexts.org

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgbyjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination : The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, yielding a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation : The final step is the deprotonation of the ester, which releases the final product and regenerates the acid catalyst. byjus.com

Since the reaction is in equilibrium, strategies must be employed to drive it towards the product side. organic-chemistry.orgmasterorganicchemistry.com This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed. masterorganicchemistry.comlibretexts.org Studies have shown that increasing the excess of alcohol can significantly improve the final ester yield. masterorganicchemistry.com

Table 1: Overview of Acid-Catalyzed Esterification

| Catalyst | Key Principle | Mechanism Steps | Driving Force | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Tosic Acid (TsOH) | Protonation of the carbonyl group to increase its electrophilicity. | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation. | Use of excess methanol; Removal of water byproduct. | masterorganicchemistry.combyjus.comlibretexts.org |

In line with the principles of green chemistry, methods have been developed that avoid the use of corrosive acid catalysts. One such approach is the use of supercritical alcohols. Non-catalytic esterification of carboxylic acids can be performed with supercritical methanol. rsc.org This method involves subjecting the mixture of 4-biphenylylacetic acid and methanol to temperatures and pressures above methanol's critical point (513 K and 79.5 bar). mst.edu Under these conditions, methanol exhibits unique properties that facilitate the reaction without the need for a catalyst. mst.eduresearchgate.net Research on similar systems has shown that high yields can be achieved, with the reaction rate increasing significantly with temperature and pressure above the critical points. rsc.orgmst.edu This process is considered environmentally friendly as it eliminates the need for a catalyst and simplifies product purification.

To overcome the equilibrium limitations of Fischer esterification, water can be actively removed from the reaction mixture. This can be accomplished through chemical or physical means.

A prominent chemical method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net The alcohol (methanol) then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a stable, insoluble byproduct that precipitates out of the solution, driving the reaction to completion. organic-chemistry.org The addition of DMAP accelerates the reaction, making it effective even for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org

Physically, water can be removed using a Dean-Stark apparatus, which facilitates azeotropic distillation. masterorganicchemistry.com The reaction is conducted in a solvent like toluene (B28343) that forms a minimum-boiling azeotrope with water. masterorganicchemistry.comgoogle.com As the azeotrope boils and condenses in the side arm of the apparatus, the denser water separates and is collected in the trap, while the solvent overflows back into the reaction flask. This continuous removal of water effectively shifts the equilibrium toward the formation of the ester. masterorganicchemistry.com

Transesterification Processes Involving Biphenylacetic Acid Derivatives

Transesterification is another route to this compound. This process involves converting a different ester of 4-biphenylylacetic acid (e.g., the ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with methanol. The reaction can be catalyzed by either an acid (like H₂SO₄) or a base. youtube.com In this equilibrium process, a large excess of methanol is used to ensure a high conversion to the desired methyl ester. youtube.com This method is particularly useful if an alternative ester of 4-biphenylylacetic acid is more readily available than the parent carboxylic acid.

Strategies for Constructing the Biphenyl (B1667301) Moiety

An alternative to modifying a pre-existing molecule is to construct the core this compound structure from simpler precursors. The key step in this approach is the formation of the carbon-carbon bond between the two phenyl rings.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl systems. nih.govlibretexts.orgorgchemres.org The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

For the synthesis of this compound, two primary Suzuki coupling strategies are feasible:

Strategy A: Coupling of methyl (4-bromophenyl)acetate with phenylboronic acid .

Strategy B: Coupling of a halobenzene (e.g., bromobenzene) with (4-(methoxycarbonylmethyl)phenyl)boronic acid or its corresponding boronic ester. gre.ac.uk

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., methyl (4-bromophenyl)acetate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron compound, activated by the base, transfers its organic group (the phenyl or the methyl-acetate-substituted phenyl group) to the palladium complex, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

This reaction is highly versatile due to the stability and low toxicity of organoboron reagents and its tolerance for a wide variety of functional groups. nih.gov Catalyst systems have been developed that are highly effective for coupling arylboronic acids with alkyl α-bromoacetates to form arylacetic acid esters. nih.gov

Table 2: Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples | Reference |

|---|---|---|---|

| Organic Halide/Triflate | Electrophilic coupling partner | Methyl (4-bromophenyl)acetate, Bromobenzene | libretexts.orgnih.gov |

| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid, (4-(methoxycarbonylmethyl)phenyl)boronic acid pinacol (B44631) ester | nih.govgre.ac.uk |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂ with phosphine (B1218219) ligands | gre.ac.uknih.gov |

| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | nih.govarkat-usa.org |

Other Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, and several of these methods are applicable to the synthesis of the biphenyl core of the target molecule. researchgate.netwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of a biphenyl scaffold, this would typically involve the reaction of an aryl halide with a styrene (B11656) derivative. While not a direct route to this compound, it can be used to form a substituted biphenyl precursor which can then be further functionalized. The catalysts for this reaction often include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds, including the aryl-aryl bond of the biphenyl system. organic-chemistry.org For instance, a 4-halophenylacetic acid ester could be coupled with an arylzinc halide, or vice-versa, using a palladium catalyst like Pd(PPh₃)₄. wikipedia.orgorgsyn.org The Negishi coupling is known for its high functional group tolerance and mild reaction conditions. organic-chemistry.orgorgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is highly versatile for creating biphenyl structures. organic-chemistry.org A typical approach would be the reaction of an aryl stannane (B1208499) with a 4-halophenylacetate derivative. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl halide + Alkene | Pd(OAc)₂, Base | Forms a substituted alkene; indirect route to some biphenyls. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc + Aryl halide | Pd(0) or Ni(0) catalyst | High functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane + Aryl halide | Pd(0) catalyst | Versatile, stable reagents, but toxic tin compounds. organic-chemistry.orgwikipedia.org |

Classical Biphenyl Synthesis Routes (e.g., Ullmann, Wurtz-Fittig)

Before the advent of palladium-catalyzed methods, classical reactions were the primary means of synthesizing biphenyls.

Ullmann Reaction: This reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. vedantu.comiitk.ac.in The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper, often leading to erratic yields. wikipedia.org For instance, the synthesis of biphenyl can be achieved by heating iodobenzene (B50100) with copper powder. vedantu.com While historically significant, its harsh conditions and the development of milder, more efficient methods have limited its modern application. wikipedia.org However, it can still be a viable option for the synthesis of certain sterically hindered polychlorinated biphenyl derivatives. nih.gov

Wurtz-Fittig Reaction: This reaction is an extension of the Wurtz reaction and involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. wikipedia.orgnih.gov It is typically used for the alkylation of aryl halides. wikipedia.org The reaction can also be used to produce biphenyl compounds, for example, by reacting chlorobenzene (B131634) with sodium in dry ether. brainly.inyoutube.com The Wurtz-Fittig reaction has limited applicability due to side reactions and is mainly used in laboratory-scale synthesis of specific compounds, including some organosilicon compounds. unacademy.com

Incorporation of the Acetic Acid Moiety onto Biphenyl Scaffolds

Once the biphenyl core is established, the next critical step is the introduction of the acetic acid moiety.

Carbonylation and Carboxylation Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule. In the context of synthesizing this compound, a palladium-catalyzed carbonylative coupling reaction can be employed. For example, a 4-halobiphenyl could be reacted with carbon monoxide and methanol in the presence of a palladium catalyst to directly form the methyl ester. The Stille-carbonylative cross-coupling is a related method where carbon monoxide is inserted during the coupling process. wikipedia.org

Carboxylation, the introduction of a carboxylic acid group, can also be achieved. For example, the addition of carbon dioxide to a mixture of sodium and isobutyl bromide has been shown to result in the formation of a carboxylic acid after workup, suggesting a potential route for biphenyl systems. wikipedia.org

Chain Elongation Strategies (e.g., Arndt-Eistert Homologation)

The Arndt-Eistert homologation is a well-established method for converting a carboxylic acid to its next higher homologue, which involves an additional -CH₂- group. wikipedia.orgslideshare.net This three-step process begins with the conversion of a carboxylic acid, such as 4-biphenylcarboxylic acid, into its acid chloride. wikipedia.org The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.comorganic-chemistry.org Finally, the diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver(I) oxide or light, in the presence of a nucleophile like methanol to yield the homologated methyl ester. wikipedia.orgorganic-chemistry.org This method is particularly useful for producing β-amino acids from α-amino acids. wikipedia.org

Functional Group Interconversions on Biphenyl Precursors

A versatile approach involves starting with a biphenyl precursor that already has a functional group at the 4-position, which can then be converted into the acetic acid methyl ester side chain. This is a common strategy in organic synthesis, defined as the process of converting one functional group into another. imperial.ac.uk

For example, 4-biphenylacetonitrile (B151210) can be hydrolyzed to 4-biphenylacetic acid, which is then esterified to the methyl ester. chemicalbook.com Another route involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by a reaction with benzene (B151609) in the presence of sodium nitrite (B80452) and an acid to form 4-biphenylacetic acid. google.com Friedel-Crafts acylation of biphenyl can also be used to introduce a keto group, which can then be further manipulated. For instance, reacting biphenyl with succinic anhydride (B1165640) yields 4-phenylbenzoyl-propionic acid. nih.gov

Table 2: Examples of Functional Group Interconversions

| Starting Biphenyl Precursor | Reagents/Reaction | Intermediate/Final Product |

|---|---|---|

| 4-Biphenylacetonitrile | Hydrolysis, then Esterification | This compound |

| 4-Nitrophenylacetic acid | Reduction, then Diazotization/Coupling | 4-Biphenylacetic acid google.com |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry continuously seeks to improve reaction efficiency, reduce environmental impact, and access novel chemical space. For the synthesis of this compound, several advanced techniques can be applied.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including palladium-catalyzed couplings. For instance, a ligand-free Pd/C-catalyzed homocoupling reaction of haloarenes in water has been reported, where microwave irradiation significantly reduced the reaction time. researchgate.net

The use of ionic liquids as reaction media can also offer advantages. In some cases, the Heck reaction can proceed in an ionic liquid without the need for a phosphine ligand. wikipedia.org Furthermore, immobilizing the catalyst, for example, by embedding palladium acetate in reversed-phase silica (B1680970) gel, allows the reaction to be conducted in water and facilitates catalyst recycling. wikipedia.org

The development of novel and highly active catalyst systems is another area of advancement. For example, phosphine-free palladium complexes have been shown to be highly active catalysts for Heck and Suzuki reactions. organic-chemistry.org The use of photoredox catalysis, often in combination with palladium catalysis, can enable transformations under mild, visible-light-mediated conditions. mdpi.com

Solid-phase synthesis on droplet microarrays has been demonstrated for the combinatorial synthesis of biphenyls via the Suzuki-Miyaura reaction at the nanoliter scale, showcasing the potential for high-throughput synthesis and screening of biphenyl derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org The direct esterification of carboxylic acids with alcohols is a prime example of a reaction that can be significantly enhanced through microwave irradiation.

The synthesis of this compound can be envisioned via the microwave-assisted esterification of 4-biphenylylacetic acid with methanol. While specific studies on this exact transformation are not prevalent in the reviewed literature, analogous microwave-assisted esterifications of other aryl and alkyl carboxylic acids provide a strong basis for its feasibility. For instance, the esterification of various benzoic acids and other carboxy derivatives has been successfully achieved under microwave conditions. rasayanjournal.co.in

A potential approach involves the use of a catalyst to facilitate the reaction. One study demonstrated the efficient microwave-assisted esterification of aryl and alkyl acids using N-fluorobenzenesulfonimide (NFSi) as a metal-free catalyst. rasayanjournal.co.in This method offers the advantages of being performed under mild conditions and with simple work-up procedures. The reaction proceeds by mixing the carboxylic acid, an excess of the alcohol (in this case, methanol), and a catalytic amount of NFSi, followed by microwave irradiation at a controlled temperature.

Another relevant example is the microwave-assisted synthesis of anthranilate esters, where nitro-substituted anthranilic acids were esterified under microwave irradiation. researchgate.net This research focused on optimizing reaction parameters, including solvents and temperature, to establish environmentally friendly conditions, a principle that can be directly applied to the synthesis of this compound. researchgate.net

Research on the microwave-assisted synthesis of 4-methyl coumarins further illustrates the optimization process that could be applied. rasayanjournal.co.inresearchgate.net In that study, various Lewis acids were screened as catalysts, and the molar ratios of reactants and reaction times were systematically varied to maximize the yield. rasayanjournal.co.inresearchgate.net A similar approach could be employed for the target ester, likely involving a screening of acid catalysts and optimization of the methanol-to-acid ratio and irradiation time.

Table 1: Representative Conditions for Microwave-Assisted Esterification of Aryl Acids

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzoic Acid | Methanol | NFSi (7 mol%) | Methanol | 120 | 30 | >95 | rasayanjournal.co.in |

| 4-Nitrobenzoic Acid | Methanol | NFSi (7 mol%) | Methanol | 120 | 30 | >95 | rasayanjournal.co.in |

| 5-Nitroanthranilic Acid | Methanol | HCl (4 mol%) | Ethyl Acetate | 100 | 30 | ~90 | researchgate.net |

This table presents data from analogous reactions to illustrate potential conditions for the microwave-assisted synthesis of this compound.

Flow Chemistry Applications in Ester Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages for chemical production, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. organic-chemistry.org The application of flow chemistry to esterification reactions, particularly Fischer esterification, has been explored and demonstrates the potential for efficient and continuous production of esters like this compound.

The synthesis of this compound in a flow system would typically involve pumping a solution of 4-biphenylylacetic acid and methanol, along with a suitable catalyst, through a heated reactor coil. The continuous removal of the product from the reaction zone can help to drive the equilibrium towards the ester, potentially leading to higher conversions than in batch processes. blogspot.com

One approach is the use of a solid-supported catalyst packed into a column, through which the reactant solution flows. For instance, sulfonic acid-functionalized silica has been used as a heterogeneous catalyst for the Fischer esterification of various carboxylic acids with alcohols in a flow system. mdpi.com This method avoids the need for a separate catalyst removal step, simplifying the purification process. The application of such a system to the esterification of 4-biphenylylacetic acid would be a logical extension.

The synthesis of methyl acetate itself has been demonstrated in flow-type membrane reactors. nih.gov These reactors can incorporate a dehydration membrane to selectively remove water, a byproduct of the esterification, thereby shifting the reaction equilibrium to favor product formation. nih.gov While this has been demonstrated for a simple ester, the principle is applicable to the synthesis of more complex esters.

Table 2: Comparison of Batch vs. Flow Esterification for Ethyl Shikimate

| Parameter | Batch Synthesis (SOCl₂) | Flow Synthesis (SOCl₂) |

| Reactants | (-)-Shikimic acid, Ethanol (B145695) | (-)-Shikimic acid, Ethanol |

| Reagent | Thionyl chloride | Thionyl chloride |

| Residence/Reaction Time | Not specified | < 10 minutes |

| Yield | Not specified | > 90% |

| Reference | mdpi.com | mdpi.com |

This table, based on the synthesis of a different ester, highlights the potential for significantly reduced reaction times and high yields achievable with flow chemistry.

Photochemical Synthesis Routes

Photochemical reactions utilize light energy to initiate chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. The photochemical synthesis of esters is an area of growing interest, offering mild reaction conditions.

One potential photochemical route to this compound is the photolytic esterification of the corresponding carboxylic acid with methanol. Research has shown that esterification can be achieved by irradiating a mixture of a carboxylic acid and an alcohol in the presence of a perhalogenated methane, such as carbon tetrachloride (CCl₄), with UV light at room temperature. researchgate.net This method has been shown to be effective for a range of carboxylic acids, providing satisfactory yields. researchgate.net The reaction is thought to proceed via a radical mechanism initiated by the photolysis of CCl₄.

Another photochemical approach involves the concept of photochemical electron transfer. While often used for deoxygenation, under certain conditions, the photolysis of esters in aqueous hexamethylphosphoramide (B148902) (HMPA) can lead to the regeneration of the corresponding alcohol, indicating a cleavage of the ester bond. libretexts.org The reverse reaction, the formation of an ester via a photochemical pathway, while less common, could be explored. The mechanism involves the generation of a radical anion of the ester, which then undergoes further reactions. libretexts.org

It is important to note that photochemical routes for the direct synthesis of this compound are not well-documented and would require significant research and development. The primary challenges would include optimizing the light source, photosensitizer (if needed), and reaction conditions to favor ester formation and minimize side reactions.

Yield Optimization and Purity Enhancement in Synthetic Procedures

Optimizing the yield and ensuring the high purity of this compound are crucial for its practical applications. This can be addressed at two key stages: the synthesis of the precursor, 4-biphenylylacetic acid, and the subsequent esterification and purification steps.

For the esterification step, yield can be maximized by driving the reaction equilibrium towards the product. In batch reactions, this is often achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. In flow chemistry, as previously mentioned, the continuous removal of the product or a byproduct can significantly improve yields. blogspot.com

Purity enhancement of the final ester product typically involves several purification techniques. After the reaction, the crude product is often subjected to an aqueous workup to remove the acid catalyst and any unreacted water-soluble starting materials. A common procedure involves washing the organic layer with a basic solution, such as saturated sodium carbonate, to neutralize and extract any remaining carboxylic acid. weebly.com

Further purification is typically achieved through distillation, chromatography, or recrystallization. Distillation is effective for separating the ester from lower-boiling impurities like excess methanol and higher-boiling impurities. weebly.com For high-purity requirements, column chromatography over silica gel is a standard laboratory technique. An alternative method for purification involves the use of ion-exchange resins. tandfonline.comresearchgate.net In this approach, the crude product containing the ester and unreacted carboxylic acid is passed through a basic ion-exchange resin, which captures the acidic impurities, allowing the neutral ester to be eluted in a pure form. tandfonline.comresearchgate.net

Reactivity and Reaction Mechanisms of 4 Biphenylylacetic Acid Methyl Ester

Hydrolysis of the Methyl Ester Group

Hydrolysis of the ester linkage in 4-biphenylylacetic acid methyl ester yields 4-biphenylylacetic acid and methanol (B129727). The conditions of the reaction dictate the kinetics and mechanism.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately reaches an equilibrium. libretexts.org To drive the reaction toward the products—4-biphenylylacetic acid and methanol—it is typically conducted with a large excess of water. libretexts.orgchemistrysteps.com The mechanism is the reverse of the Fischer esterification reaction. youtube.com

The reaction generally proceeds through a bimolecular A-2 (acid-catalyzed, bimolecular) mechanism. jcsp.org.pk The key steps are as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting the -OCH₃ group into a better leaving group (-HOCH₃). youtube.com

Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. libretexts.org

Kinetically, when the reaction is performed in a large excess of water, the concentration of water remains effectively constant. Therefore, the reaction follows pseudo-first-order kinetics with respect to the ester concentration. egyankosh.ac.in The rate of hydrolysis can be monitored by titrating the amount of 4-biphenylylacetic acid produced over time. egyankosh.ac.in

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com Unlike its acid-catalyzed counterpart, the reaction goes to completion. The mechanism involves a nucleophilic acyl substitution. youtube.com

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.com

Deprotonation (Irreversible Step) : The methoxide ion is a strong base and immediately deprotonates the newly formed 4-biphenylylacetic acid. youtube.com This acid-base reaction is essentially irreversible and results in the formation of a resonance-stabilized carboxylate salt and methanol. chemistrysteps.comyoutube.com Because the final carboxylate is unreactive toward further nucleophilic attack, the reaction is driven to completion. chemistrysteps.com

The use of other bases, such as sodium carbonate, is also possible. Carbonate ions generate hydroxide ions in situ through hydrolysis, which then act as the nucleophile in the saponification reaction. sciencemadness.org

Enzymatic Hydrolysis (in a research context, not clinical)

In a research setting, enzymes, particularly lipases and esterases, are used for the highly selective and efficient hydrolysis of esters under mild conditions. google.com Research on structurally related biphenyl (B1667301) esters has shown that enzymes like Candida antarctica Lipase B (CALB) can effectively catalyze their hydrolysis. nih.gov

The enzymatic hydrolysis of this compound would proceed via a mechanism typical for serine hydrolases. The reaction occurs in the enzyme's active site, involving an acyl-enzyme intermediate.

Research findings on related compounds indicate:

High Efficiency : An Enterobacter cloacae strain was found to hydrolyze esters of 4-hydroxybenzoic acid (parabens) with remarkable speed, converting hundreds of milligrams per liter in under two hours. nih.gov This highlights the potential for rapid, enzyme-mediated hydrolysis.

Chemoselectivity : Lipases can exhibit high chemoselectivity. For instance, studies on biphenyl esters have demonstrated that CALB can selectively cleave methyl ester groups. nih.gov The reaction is often performed in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) with a co-solvent like DMSO to aid substrate solubility. nih.gov

Regioselectivity : The position of functional groups on the aromatic rings can influence the rate of enzymatic hydrolysis. Studies on hydroxyphenylacetic acid derivatives showed that arylsulfatases have a clear preference for substrates based on the substitution pattern. diva-portal.org

| Enzyme Type | Typical Conditions | Key Characteristics |

| Lipases (e.g., CALB) | Phosphate Buffer (pH ~7.4), Organic Co-solvent (e.g., DMSO) | High chemoselectivity, mild reaction conditions, formation of acyl-enzyme intermediate. nih.gov |

| Esterases | Aqueous buffer | Rapid hydrolysis, high substrate specificity. nih.gov |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester group of this compound can be converted into other functional groups through nucleophilic acyl substitution.

Amidation and Hydrazide Formation

The conversion of the ester to an amide or a hydrazide involves reacting it with an amine or hydrazine (B178648), respectively.

Hydrazide Formation : The corresponding hydrazide is readily synthesized by reacting this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like methanol or ethanol (B145695). nih.gov This reaction is a direct nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Amidation : While direct amidation from the ester is possible, a common modern strategy involves a two-step process via the hydrazide. explorationpub.com

The 4-biphenylylacetic acid hydrazide is converted to a peptidyl azide (B81097) using sodium nitrite (B80452) (NaNO₂) under acidic conditions. explorationpub.com

The resulting azide is then reacted with an amine (ammonolysis) or reduced in the presence of a phosphine (B1218219) (Staudinger reaction) to yield the final amide. explorationpub.com

This multi-step approach is particularly useful in peptide synthesis and allows for the creation of amide bonds under conditions that minimize side reactions like epimerization. explorationpub.com

Reduction to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(biphenyl-4-yl)ethanol. Esters are less reactive than aldehydes or ketones, so a strong reducing agent is required for this transformation. youtube.com

Common Reducing Agents and Conditions:

| Reagent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF solvent. 2. Aqueous/acidic workup. | A powerful and non-selective reducing agent that readily reduces esters to primary alcohols. youtube.comharvard.edu It is highly reactive and must be used in anhydrous conditions. |

| Sodium Borohydride (NaBH₄) | Reflux in THF/Methanol | Generally not reactive enough to reduce esters under standard conditions. youtube.com However, the reduction can be achieved at higher temperatures (reflux) or in the presence of activating additives. researchgate.net |

| Borane Complexes (BH₃•THF or BH₃•SMe₂) | THF solvent | Borane is typically used to selectively reduce carboxylic acids in the presence of esters. harvard.edu |

| Lithium Borohydride (LiBH₄) | Ether or THF solvent | More reactive than NaBH₄ and is commonly used for the selective reduction of esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu |

The most common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). The reaction involves the delivery of two hydride ions to the carbonyl carbon. The first displaces the methoxy group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. youtube.com

Reactions with Organometallic Reagents

The reaction of esters with organometallic reagents is a fundamental transformation in organic synthesis. The specific outcome is highly dependent on the nature of the organometallic reagent used.

With strong, highly reactive organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li), this compound is expected to undergo a double addition to the carbonyl carbon. libretexts.orglibretexts.org The reaction proceeds through a sequential addition-elimination-addition mechanism. libretexts.org The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (–OCH₃) leaving group to form a ketone intermediate, specifically a 4-biphenylyl-substituted ketone. Since ketones are also susceptible to attack by these powerful nucleophiles, a second equivalent of the organometallic reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol upon acidic workup. libretexts.org Due to the high reactivity of the Grignard and organolithium reagents, isolating the ketone intermediate is generally not feasible when an excess of the reagent is used. libretexts.org

In contrast, less reactive organometallic compounds, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, exhibit greater selectivity. youtube.com These reagents are significantly less reactive towards esters and ketones compared to more reactive carbonyl derivatives like acyl chlorides. libretexts.orgyoutube.com Consequently, this compound is generally unreactive towards Gilman reagents under standard conditions, allowing for selective reactions at other sites in a more complex molecule if present. youtube.com

| Reagent Type | Intermediate | Final Product (after workup) | Reactivity Note |

| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol | Reacts twice with the ester. libretexts.org |

| Organolithium Reagent (R-Li) | Ketone | Tertiary Alcohol | Similar to Grignard reagents; highly reactive. libretexts.org |

| Gilman Reagent (R₂CuLi) | No Reaction | No Reaction | Not reactive enough to add to the ester carbonyl. youtube.com |

Reactions Involving the Alpha-Carbon of the Acetic Acid Moiety

Deprotonation and Alkylation/Acylation Reactions

The hydrogen atoms on the carbon adjacent to the ester carbonyl group (the α-carbon) of this compound are acidic (pKa ≈ 25 in DMSO). This acidity is due to the electron-withdrawing inductive effect of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), results in deprotonation to form the corresponding enolate ion.

This enolate is a potent carbon nucleophile and can readily participate in Sₙ2 reactions with various electrophiles, a process known as alkylation. libretexts.org Introducing an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to the enolate solution leads to the formation of a new carbon-carbon bond at the α-position. libretexts.org This reaction is a highly effective method for elaborating the side chain of the molecule. Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride (B1165640), which introduces a new acyl group at the alpha-position, leading to the formation of a β-keto ester.

Condensation Reactions (e.g., Claisen, Dieckmann)

Esters containing α-hydrogens, such as this compound, can undergo base-catalyzed self-condensation reactions. The most prominent example is the Claisen condensation. libretexts.orgbyjus.com In this reaction, one molecule of the ester, after being deprotonated by a suitable base (typically sodium methoxide, the alkoxide corresponding to the ester's alcohol portion, to avoid transesterification), acts as a nucleophile. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule of the ester. Subsequent elimination of a molecule of methoxide from the tetrahedral intermediate yields a β-keto ester. byjus.com The driving force for this equilibrium-limited reaction is the final deprotonation of the resulting β-keto ester, which has a significantly more acidic α-hydrogen (pKa ≈ 11) between the two carbonyl groups.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is not applicable to this compound as it is not a diester. libretexts.org Crossed Claisen condensations, reacting this compound with a different ester (ideally one lacking α-hydrogens, like methyl benzoate (B1203000) or methyl formate), can also be performed to synthesize unsymmetrical β-keto esters. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System

The biphenyl scaffold of the molecule can undergo substitution reactions, with the electronic properties of the substituents dictating the preferred mechanism and outcome.

Regioselectivity of Substitutions on the Biphenyl Rings

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the biphenyl system is generally more reactive than benzene (B151609). The two phenyl rings are in conjugation, and one ring acts as an activating group for the other. youtube.com The directing effects on this compound are complex due to competing influences:

Unsubstituted Ring (A): This ring is activated by the substituted phenyl ring (B). Electrophilic attack is therefore directed to the ortho (2'-) and para (4'-) positions of ring A, as the positive charge of the sigma-complex intermediate can be delocalized onto the second ring. youtube.com The para-position is usually favored due to reduced steric hindrance.

Substituted Ring (B): This ring is attached to the –CH₂COOCH₃ group. This group is moderately deactivating due to the electron-withdrawing nature of the ester functionality. libretexts.orglibretexts.org Deactivating groups generally direct incoming electrophiles to the meta positions (2- and 6-).

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is most likely to occur on the unsubstituted ring at the 4'-position.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common for simple arenes and requires two key features: a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The EWG is necessary to stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In this compound itself, SₙAr is not feasible as there is no leaving group on the aromatic rings. However, if a derivative, such as 4'-(4-chloro-3-nitrophenyl)acetic acid methyl ester, were used, the nitro group (a powerful EWG) would activate the chloride leaving group (which is para to the nitro group) toward displacement by a nucleophile.

| Reaction Type | Most Probable Position of Attack | Directing Influences |

| Electrophilic Aromatic Substitution | 4'-position (on the unsubstituted ring) | Phenyl group is an ortho, para-director. youtube.com |

| Nucleophilic Aromatic Substitution | N/A (requires leaving group) | Requires a leaving group and a strong electron-withdrawing group ortho or para to it. masterorganicchemistry.com |

Impact of Ester Group on Aromatic Reactivity

The –CH₂COOCH₃ substituent influences the reactivity of the phenyl ring to which it is attached (Ring B) primarily through its electronic effects.

Inductive Effect: The ester group contains electronegative oxygen atoms, which pull electron density away from the aromatic ring through the sigma bond network. This is a deactivating inductive effect (-I). libretexts.orgnumberanalytics.com

Resonance Effect: While the ester carbonyl can participate in resonance, it acts to withdraw π-electron density from the ring. This deactivating resonance effect (-M) is generally weaker than that of groups like nitro (–NO₂) or cyano (–CN). libretexts.org

Combined, these effects make the attached phenyl ring less electron-rich and therefore less nucleophilic than benzene. libretexts.org This deactivation reduces the rate of electrophilic aromatic substitution on that ring. wikipedia.org Conversely, by withdrawing electron density, the substituent makes the aromatic ring more electrophilic, which is a prerequisite for activating the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present. wikipedia.orgnumberanalytics.com

Metal-Catalyzed Transformations and Derivatives Formation

The reactivity of this compound in metal-catalyzed transformations is a subject of significant interest for the synthesis of more complex and functionalized molecules. The biphenyl core and the acetic acid methyl ester moiety both offer potential sites for further chemical modification. Transition metal catalysis, in particular, provides a powerful toolkit for the selective functionalization of such structures.

While specific studies focusing exclusively on the metal-catalyzed transformations of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established principles of metal-catalyzed reactions on similar biphenyl and aryl acetic ester systems. The presence of the biphenyl group allows for reactions that target the aromatic C-H or C-X (where X is a leaving group) bonds, while the ester group can potentially act as a directing group in certain C-H activation scenarios.

Further Cross-Coupling at the Biphenyl Ring (if applicable)

The biphenyl scaffold of this compound presents opportunities for further elaboration through cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.

For this compound to undergo further cross-coupling, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate (-OTf), on one of the phenyl rings. The synthesis of such precursors would be a prerequisite for these transformations. Once a halogenated or triflated derivative of this compound is obtained, a variety of cross-coupling reactions could be envisioned.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated or triflated derivative of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the biphenyl core. For instance, the coupling of a bromo-substituted methyl 4-biphenylylacetate with an arylboronic acid would yield a terphenyl derivative. The general conditions for such reactions often involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane, toluene (B28343), or DMF. acs.orgrutgers.edu

Heck Reaction: A halogenated derivative of this compound could also participate in a Heck reaction, which involves the palladium-catalyzed coupling with an alkene. nih.gov This would result in the formation of a new carbon-carbon bond and the introduction of an alkenyl substituent on the biphenyl ring. The reaction typically employs a palladium catalyst, a base (often a tertiary amine), and a phosphine ligand. researchgate.netdmaiti.com

Sonogashira Coupling: The coupling of a halogenated this compound with a terminal alkyne, catalyzed by palladium and copper, would lead to the formation of an alkynyl-substituted biphenyl derivative. This reaction provides a direct route to introducing sp-hybridized carbon atoms into the molecular framework.

The site of halogenation on the biphenyl ring would be crucial for determining the regioselectivity of these cross-coupling reactions. Selective halogenation could potentially be achieved through electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the outcome.

Table 1: Potential Cross-Coupling Reactions on Functionalized this compound Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base | Aryl/Vinyl |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

Functionalization with Transition Metal Catalysts

Beyond traditional cross-coupling reactions, the direct functionalization of C-H bonds in this compound using transition metal catalysts represents a more atom-economical and efficient approach to creating derivatives. This area of research is rapidly expanding, with palladium, rhodium, and ruthenium being key metals for such transformations.

Directed C-H Functionalization: The ester group in this compound, or a derivative thereof, could potentially act as a directing group, guiding the catalyst to a specific C-H bond, typically in the ortho position. While the directing ability of a simple methyl ester is often weak, conversion to other functionalities like an amide or a carboxylic acid can enhance this effect. For example, palladium-catalyzed C-H activation directed by an amide group on a biphenyl system has been shown to enable functionalization at the ortho-position of the adjacent ring. epa.gov

Non-Directed C-H Functionalization: In the absence of a strong directing group, C-H functionalization can still occur, often with lower regioselectivity. The inherent electronic and steric properties of the biphenyl rings in this compound would influence the site of reaction. For instance, palladium-catalyzed arylation of electron-rich aromatic systems can proceed without a directing group.

Potential Functionalizations:

Arylation: Direct C-H arylation would involve the coupling of this compound with an aryl halide or another arylating agent in the presence of a transition metal catalyst. This would lead to the formation of terphenyl derivatives.

Olefination: Direct C-H olefination would introduce an alkenyl group onto the biphenyl ring through reaction with an alkene.

Acetoxylation: The introduction of an acetoxy group can be achieved through palladium-catalyzed C-H activation in the presence of an oxidant like PhI(OAc)₂.

The development of specific catalytic systems is crucial for achieving high selectivity and yield in these transformations. The choice of catalyst, ligand, solvent, and additives can all have a profound impact on the outcome of the reaction.

Table 2: Potential Direct C-H Functionalization Reactions on this compound

| Reaction Type | Reagent | Catalyst System (Potential) | Resulting Functional Group |

| C-H Arylation | Aryl Halide | Pd(OAc)₂, Ligand, Base | Aryl |

| C-H Olefination | Alkene | [RhCp*Cl₂]₂, Additive | Alkenyl |

| C-H Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | Acetoxy |

Advanced Spectroscopic Characterization and Structural Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which gives rise to a strong absorption band. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹ libretexts.org. The specific position of the carbonyl stretch can be influenced by electronic effects such as conjugation. Conjugation of the carbonyl group with a double bond or an aromatic ring generally lowers the stretching frequency by 20-40 cm⁻¹ due to the delocalization of π-electrons, which weakens the C=O double bond libretexts.orgmsu.edu.

In Raman spectroscopy of fatty acid methyl esters, the carbonyl stretching vibration, denoted as ν(C=O), is also a significant band, typically observed between 1729 and 1748 cm⁻¹ nih.gov. This band is often utilized as an internal standard in quantitative Raman studies nih.gov. For 4-Biphenylylacetic acid methyl ester, the carbonyl group is insulated from the aromatic biphenyl (B1667301) system by a methylene (B1212753) (-CH₂) group, meaning it is not directly conjugated. Therefore, its carbonyl stretching frequency is expected to be in the typical range for saturated aliphatic esters, around 1740 ± 10 cm⁻¹ libretexts.org.

The biphenyl group of the molecule gives rise to several characteristic vibrational bands.

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic rings typically occur at frequencies just above 3000 cm⁻¹. Aromatic C-H stretching absorptions are generally found in the region of 3100-3000 cm⁻¹ libretexts.org. These bands are usually of weak to medium intensity.

Aromatic C=C Vibrations: The in-ring carbon-carbon double bond stretching vibrations of the phenyl rings result in a series of characteristic bands in the 1600-1450 cm⁻¹ region libretexts.orglibretexts.org. Typically, two to four bands can be observed, with notable absorptions near 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ libretexts.org. These bands are a hallmark of the aromatic system.

C-H Out-of-Plane Bending: Additionally, strong bands corresponding to the out-of-plane ("oop") bending of aromatic C-H bonds appear in the lower frequency region of the IR spectrum, from 900-675 cm⁻¹ libretexts.org. The exact position of these bands is indicative of the substitution pattern on the benzene (B151609) rings.

A summary of the expected vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| Carbonyl Stretch (νC=O) | Ester | 1750-1735 | IR, Raman |

| C-O Stretch | Ester | 1300-1000 | IR |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | IR, Raman |

| Aromatic C=C In-Ring Stretch | Aromatic Ring | 1600-1450 | IR, Raman |

| Aliphatic C-H Stretch (from -CH₂- and -CH₃) | Methylene, Methyl | 3000-2850 | IR, Raman |

| C-H Out-of-Plane Bend | Aromatic Ring | 900-675 | IR |

X-ray Crystallography for Solid-State Structure Determination (if available)

As of this writing, a specific, publicly available crystal structure determination for this compound could not be located in the searched scientific literature. However, analysis of related compounds allows for a well-grounded prediction of its solid-state characteristics.

In the solid state, molecules containing phenyl groups, such as this compound, are expected to pack efficiently, governed by weak intermolecular forces. The packing is likely dominated by van der Waals interactions and, specifically, π-π stacking interactions between the aromatic biphenyl systems of adjacent molecules. In many crystalline structures of triphenylamine (B166846) derivatives, molecules form π-stacked dimers nih.gov. These interactions would involve the overlapping of the electron-rich phenyl rings, with typical atom-to-atom distances for π-π stacking being around 3.4 to 3.6 Å nih.gov. C-H···π interactions, where a C-H bond from the methylene or aromatic group of one molecule interacts with the π-system of a neighboring molecule, are also anticipated to play a role in stabilizing the crystal lattice.

Without a solved crystal structure, precise experimental values for bond lengths and angles are not available. However, they can be estimated based on standard values and data from similar crystallized molecules.

Bond Lengths: The C=O bond of the ester group is expected to have a length of approximately 1.21 Å. The C-O single bond within the ester group would be around 1.33-1.36 Å, while the O-CH₃ bond would be about 1.43 Å. Within the aromatic rings, the C-C bond lengths are expected to be approximately 1.39 Å, characteristic of benzene. The C-C single bond connecting the two phenyl rings in the biphenyl moiety would be longer, around 1.49 Å.

Bond Angles: The bond angles around the sp² hybridized carbons of the aromatic rings and the carbonyl carbon would be approximately 120°. The angles around the sp³ hybridized methylene carbon and the methyl carbon would be close to the ideal tetrahedral angle of 109.5°.

Dihedral Angles: A critical structural parameter for biphenyl derivatives is the dihedral angle (or twist angle) between the planes of the two phenyl rings. In the solid state, this angle is a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the two rings, which favors a twisted conformation. For biphenyl itself, the dihedral angle is approximately 44° in the gas phase but can be close to planar in the crystalline state depending on the packing forces. For this compound, a non-planar conformation with a significant dihedral angle is expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the biphenyl system, which is responsible for its characteristic UV absorption profile.

The electronic spectrum of biphenyl is characterized by a strong, intense absorption band, often referred to as the K-band, which arises from a π → π* electronic transition involving the conjugated system of the entire biphenyl moiety. This transition is typically observed around 250 nm. The presence of substituents on the biphenyl rings can cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of this absorption maximum (λ_max).

The -CH₂COOCH₃ group attached at the 4-position is an auxochrome. While it is not directly conjugated with the biphenyl rings, its electron-donating character through inductive effects can slightly perturb the electronic structure of the chromophore. The donor strength of substituents on a benzene ring is known to cause bathochromic shifts in the absorption bands thieme-connect.de. Therefore, the primary π → π* transition for this compound is expected to occur at a wavelength slightly shifted from that of unsubstituted biphenyl, likely in the range of 250-260 nm. The ester carbonyl group itself has a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the aromatic system.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer significant insights into the electronic characteristics of 4-biphenylylacetic acid methyl ester.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two phenyl rings and the orientation of the methyl acetate (B1210297) group. DFT calculations are instrumental in determining the relative energies of different conformers and the energy barriers between them.

The most stable conformation of biphenyl (B1667301), the core of the molecule, is a non-planar structure with a dihedral angle between the two phenyl rings of approximately 40-45°. ic.ac.ukresearchgate.netnih.gov This twisted conformation arises from a balance between two opposing effects: the steric repulsion of the ortho-hydrogen atoms, which disfavors a planar structure, and the π-conjugation between the rings, which is maximized in a planar arrangement. ic.ac.uk The planar and perpendicular conformations represent transition states. ic.ac.uk For biphenyl itself, the energy barrier for rotation through the planar transition state is higher than for the perpendicular one due to steric hindrance. ic.ac.uk

In this compound, the presence of the acetic acid methyl ester group at the 4-position is not expected to significantly alter the fundamental torsional potential of the biphenyl unit. However, the orientation of this substituent relative to the biphenyl system introduces additional conformational possibilities. DFT calculations can map out the potential energy surface by systematically varying the key dihedral angles to identify the global energy minimum and other low-energy conformers.

Table 1: Representative DFT Calculated Conformational Data for Biphenyl

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | H...H Non-bonded Distance (Å) |

| Twisted (Minimum) | ~45 | 0.0 | 2.39 |

| Planar (Transition State) | 0/180 | ~1.4 - 2.3 | 1.95 |

| Perpendicular (Transition State) | 90/270 | ~1.6 - 2.4 | 3.54 |

Note: The data in this table is for the parent biphenyl molecule and serves as a representative example of the conformational energetics. ic.ac.ukresearchgate.net The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.comuni-muenchen.de

For this compound, the most electron-rich regions are expected to be located around the oxygen atoms of the carbonyl group in the methyl ester moiety. chempedia.info These sites, shown in red on an MEP map, are the most likely points for protonation and interaction with electrophiles. The hydrogen atoms, particularly those on the methyl group and the aromatic rings, will exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The biphenyl rings themselves will show a distribution of potential, with the π-electron clouds contributing to regions of negative potential above and below the plane of the rings.

Table 2: Representative MEP Characteristics for a Model Ester (Methyl Acetate)

| Molecular Region | Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Electrophilic Attack / Protonation |

| Ester Oxygen | Negative (Red) | Electrophilic Attack |

| Methyl Hydrogens | Positive (Blue) | Nucleophilic Attack |

| Carbonyl Carbon | Positive (Blue) | Nucleophilic Attack |

Note: This table describes the general MEP characteristics of a simple ester, methyl acetate, as a model to illustrate the expected potential distribution on the ester functional group of this compound. chempedia.info

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability. irjweb.com

In this compound, the HOMO is likely to be localized on the electron-rich biphenyl ring system, reflecting its electron-donating capability. The LUMO, on the other hand, is expected to be distributed over the carbonyl group of the methyl ester, which is the most electron-deficient part of the molecule. The HOMO-LUMO gap can be calculated using DFT methods. For related biphenyl derivatives, the HOMO-LUMO gap has been found to be a key parameter in determining their electronic behavior. nih.gov

Table 3: Representative FMO Data for a Model Compound (Methyl Phenylacetate)

| Orbital | Energy (eV) | Localization |

| HOMO | (Typical range: -6 to -8 eV) | Phenyl ring |

| LUMO | (Typical range: -1 to -2 eV) | Carbonyl group |

| HOMO-LUMO Gap | (Typical range: 4 to 6 eV) | - |

Note: The data presented here is illustrative for a similar molecule, methyl phenylacetate, to provide an example of expected FMO properties. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a few key conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them at a given temperature. nih.gov

For this compound, MD simulations can be used to explore the full range of torsional motion between the two phenyl rings and the flexibility of the methyl acetate side chain. Such simulations on biphenyl have shown that the molecule undergoes rapid torsional oscillations around the equilibrium twisted conformation. researchgate.netnih.gov By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in different conformational states and calculate thermodynamic properties related to its flexibility.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound.

The most common synthesis of this compound is through the Fischer esterification of 4-biphenylylacetic acid with methanol (B129727) in the presence of an acid catalyst. DFT calculations can be used to model the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. acs.org

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). nih.gov A lower activation energy corresponds to a faster reaction rate. For the Fischer esterification of acetic acid with ethanol (B145695), a model system, the rate-determining step was found to be the nucleophilic attack of the alcohol on the protonated carboxylic acid, with a calculated activation energy of 19.6 kcal/mol. acs.org A similar mechanism and activation energy would be expected for the esterification of 4-biphenylylacetic acid.

Table 4: Representative Calculated Activation Energies for Esterification

| Reaction | Catalyst | Method | Calculated Activation Energy (Ea) (kcal/mol) |

| Acetic Acid + Ethanol | Acid | DFT (B3LYP/6-311++G(d,p)) | 19.6 |

| Acetic Acid + Ethanol | Pt/Sn catalyst | DFT | ~2.8 (for CH3CO-OH bond cleavage) |

Note: This table provides representative activation energies for the esterification of acetic acid as a model reaction. acs.orgnih.gov The specific activation energy for the synthesis of this compound would depend on the exact reactants and conditions.

Applications and Role in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The bifunctional nature of 4-Biphenylylacetic acid methyl ester, combining a rigid biphenyl (B1667301) scaffold with a versatile methyl ester handle, makes it an attractive starting point for the synthesis of more complex organic molecules. The biphenyl unit provides a well-defined and stable core, while the acetic acid methyl ester moiety offers a site for a variety of chemical transformations.

While direct, large-scale synthesis of polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented, the principles of organic synthesis suggest its potential as a precursor. The general strategies for PAH synthesis often involve intramolecular cyclization reactions of appropriately substituted aromatic compounds. rsc.orgnih.gov For instance, derivatives of 4-Biphenylylacetic acid could be functionalized to introduce reactive groups that, under specific conditions such as acid catalysis or photochemical activation, could undergo intramolecular ring-closure to form fused aromatic systems. rsc.org The biphenyl core would serve as a foundational unit, and the acetic acid side chain could be elaborated to create the necessary framework for cyclization, leading to the formation of more complex, multi-ring aromatic structures. Modern synthetic methods, including metal-catalyzed cross-coupling reactions and flash vacuum pyrolysis, have significantly expanded the toolkit for constructing complex PAHs from various precursors. iosrjournals.org

The biphenyl scaffold is a common feature in a variety of privileged ligands used in transition metal catalysis. nih.gov These ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts in a wide range of organic transformations. nih.gov 4-Biphenylylacetic acid and its ester derivatives can serve as precursors to such ligands. For example, the carboxylic acid or ester functionality can be converted into other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are known to bind effectively to transition metals. nih.govnih.gov The synthesis of functionalized phosphine (B1218219) ligands, for instance, is a key area in catalysis, and methods exist for the introduction of phosphine groups onto biphenyl frameworks. nih.govnih.gov The resulting ligands can be employed in various catalytic applications, including cross-coupling reactions and hydrogenation. nih.gov

| Ligand Type | Precursor Functionality | Potential Catalytic Application |

| Phosphine Ligands | Conversion of ester to phosphine | Cross-coupling, Hydrogenation |

| N-heterocyclic carbenes | Elaboration of the acetic acid side chain | Metathesis, C-H activation |

| Amine-based Ligands | Conversion of ester to amide/amine | Asymmetric synthesis |